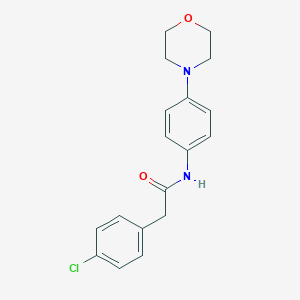![molecular formula C13H10N2O6 B253152 methyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B253152.png)
methyl 4-[(5-nitro-2-furoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 4-[(5-nitro-2-furoyl)amino]benzoate is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The structure of this compound includes a nitrofuran moiety attached to a benzoate ester, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-nitro-2-furoyl)amino]benzoate typically involves the following steps:
Nitration of Furan: The starting material, furan, is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.
Acylation: The 5-nitrofuran is then acylated with benzoyl chloride in the presence of a base such as pyridine to form 5-nitrofuran-2-yl benzoyl chloride.
Amination: The benzoyl chloride derivative is reacted with methyl 4-aminobenzoate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
methyl 4-[(5-nitro-2-furoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester or amide derivatives.
科学的研究の応用
methyl 4-[(5-nitro-2-furoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of methyl 4-[(5-nitro-2-furoyl)amino]benzoate involves its interaction with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This results in the inhibition of cell growth and proliferation, making it effective against microbial and cancer cells.
類似化合物との比較
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: A nitrofuran derivative with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
methyl 4-[(5-nitro-2-furoyl)amino]benzoate is unique due to its specific structure, which combines the nitrofuran moiety with a benzoate ester. This combination enhances its biological activity and makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H10N2O6 |
|---|---|
分子量 |
290.23 g/mol |
IUPAC名 |
methyl 4-[(5-nitrofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H10N2O6/c1-20-13(17)8-2-4-9(5-3-8)14-12(16)10-6-7-11(21-10)15(18)19/h2-7H,1H3,(H,14,16) |
InChIキー |
MTEJXFRLEHIBJZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253074.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B253083.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B253088.png)
![3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B253091.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253094.png)
![N-{4-[(3-isopropoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253096.png)
